![molecular formula C20H30N2 B3362600 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane CAS No. 1001054-49-4](/img/structure/B3362600.png)
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane
Overview
Description
3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane is a compound with the molecular formula C20H30N2 . It is a 3,9-diazaspiro[5.5]undecane-based compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate was synthesized under an argon atmosphere by adding wet Pd/C into a THF solution of the compound, and the reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spirocyclic benzamide, which compensates for the conventional acidic moiety . The InChI code for this compound is 1S/C16H24N2/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16/h1-5,17H,6-14H2 .Chemical Reactions Analysis
The 3,9-diazaspiro[5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability .Physical And Chemical Properties Analysis
The molecular weight of this compound is 244.38 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on dedicated chemical databases .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2/c1-2-5-18(6-3-1)17-21-13-9-20(10-14-21)11-15-22(16-12-20)19-7-4-8-19/h1-3,5-6,19H,4,7-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUWOFTOPUJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC3(CCN(CC3)CC4=CC=CC=C4)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721076 | |
Record name | 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1001054-49-4 | |
Record name | 3-Benzyl-9-cyclobutyl-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50721076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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